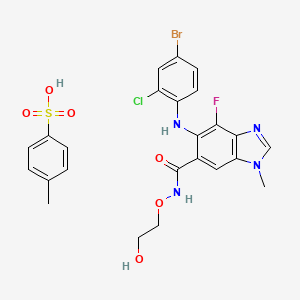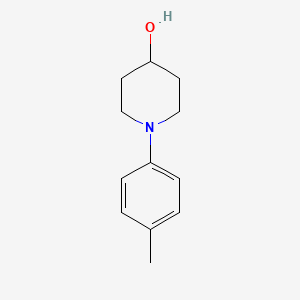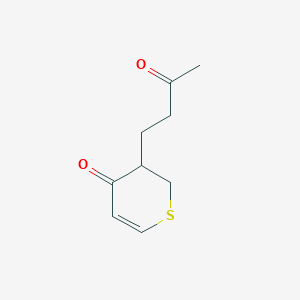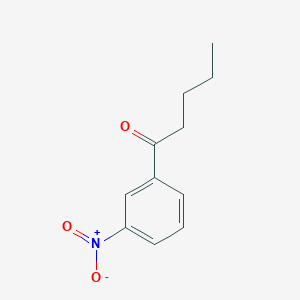
Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chloropyridinyl group attached to a benzoxazole ring, which is further esterified with a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 6-chloropyridine-3-carboxylic acid with 2-aminophenol to form the benzoxazole ring. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloropyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares structural similarities but differs in the aromatic substituent.
Thiacloprid: Another chloropyridinyl compound with insecticidal properties.
Uniqueness: Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate is unique due to its specific combination of a benzoxazole ring with a chloropyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H9ClN2O3 |
|---|---|
分子量 |
288.68 g/mol |
IUPAC名 |
methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C14H9ClN2O3/c1-19-14(18)8-2-4-11-10(6-8)17-13(20-11)9-3-5-12(15)16-7-9/h2-7H,1H3 |
InChIキー |
QSHCNJVAGWBEHL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)







![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)



![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
